molecular formula C20H18Cl2FP B3041034 (2-Chloro-6-fluorobenzyl)(methyl)diphenylphosphonium chloride CAS No. 258518-42-2

(2-Chloro-6-fluorobenzyl)(methyl)diphenylphosphonium chloride

Cat. No.: B3041034
CAS No.: 258518-42-2
M. Wt: 379.2 g/mol
InChI Key: IMOBJSWCKMIBNH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-6-fluorobenzyl)(methyl)diphenylphosphonium chloride is an organophosphorus compound with the molecular formula C20H18Cl2FP and a molecular weight of 379.24 g/mol . This compound is known for its unique chemical properties and has found applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorobenzyl)(methyl)diphenylphosphonium chloride typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with methyl diphenylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluorobenzyl)(methyl)diphenylphosphonium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions, while reducing agents such as lithium aluminum hydride are used for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phosphonium salts, while oxidation reactions can produce phosphine oxides.

Scientific Research Applications

(2-Chloro-6-fluorobenzyl)(methyl)diphenylphosphonium chloride has a broad range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorobenzyl)(methyl)diphenylphosphonium chloride
  • (2-Fluorobenzyl)(methyl)diphenylphosphonium chloride
  • (2-Bromobenzyl)(methyl)diphenylphosphonium chloride

Uniqueness

(2-Chloro-6-fluorobenzyl)(methyl)diphenylphosphonium chloride is unique due to the presence of both chloro and fluoro substituents on the benzyl group. This combination of substituents imparts distinct electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules. These unique properties make it a valuable reagent in various chemical and biological applications .

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)methyl-methyl-diphenylphosphanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFP.ClH/c1-23(16-9-4-2-5-10-16,17-11-6-3-7-12-17)15-18-19(21)13-8-14-20(18)22;/h2-14H,15H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOBJSWCKMIBNH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](CC1=C(C=CC=C1Cl)F)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2FP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Chloro-6-fluorobenzyl)(methyl)diphenylphosphonium chloride
Reactant of Route 2
(2-Chloro-6-fluorobenzyl)(methyl)diphenylphosphonium chloride
Reactant of Route 3
(2-Chloro-6-fluorobenzyl)(methyl)diphenylphosphonium chloride
Reactant of Route 4
(2-Chloro-6-fluorobenzyl)(methyl)diphenylphosphonium chloride
Reactant of Route 5
(2-Chloro-6-fluorobenzyl)(methyl)diphenylphosphonium chloride
Reactant of Route 6
(2-Chloro-6-fluorobenzyl)(methyl)diphenylphosphonium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.